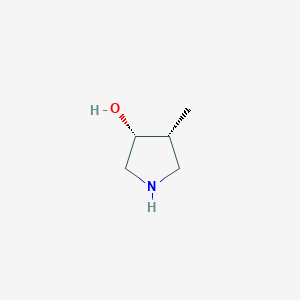

cis-4-Methylpyrrolidin-3-ol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

cis-4-Methylpyrrolidin-3-ol: pyrrolidines . It is characterized by a five-membered ring structure containing an oxygen atom and a methyl group at the 4th position. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.

Synthetic Routes and Reaction Conditions:

Reduction of Pyrrolidin-3-one: One common synthetic route involves the reduction of pyrrolidin-3-one using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous ether.

Hydrogenation of Pyrrolidin-3-one: Another method involves the catalytic hydrogenation of pyrrolidin-3-one using a palladium or platinum catalyst under high pressure and temperature.

Industrial Production Methods:

Large-Scale Synthesis: In industrial settings, this compound is often synthesized through continuous flow processes to ensure high yield and purity. The choice of catalyst and reaction conditions is optimized to maximize efficiency and minimize by-products.

Types of Reactions:

Oxidation: this compound can be oxidized to form pyrrolidin-3-one using oxidizing agents such as chromic acid (H2CrO4) or potassium permanganate (KMnO4).

Reduction: The compound can undergo further reduction to produce secondary amines using reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom, leading to the formation of various derivatives.

Common Reagents and Conditions:

Oxidation: Chromic acid, potassium permanganate, and hydrogen peroxide.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Alkyl halides, strong bases.

Major Products Formed:

Oxidation: Pyrrolidin-3-one.

Reduction: Secondary amines.

Substitution: Various N-alkylated derivatives.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

Cis-4-Methylpyrrolidin-3-ol serves as an important chiral intermediate in the synthesis of various pharmaceuticals, particularly those targeting neurological conditions. Its structural features allow it to modulate neurotransmitter systems, making it a candidate for developing drugs aimed at treating:

- Neurological Disorders : Investigated for potential use in analgesics and antidepressants due to its ability to influence synaptic transmission.

- Neuroprotective Agents : Explored for properties that may protect neurons from damage in conditions like stroke or neurodegenerative diseases.

Case Studies

- Neuronal Nitric Oxide Synthase (nNOS) Inhibition : Research indicates that derivatives of this compound exhibit potent inhibitory effects on nNOS, which is crucial for regulating neurotransmission. A study demonstrated that specific isomers could selectively inhibit nNOS over other isoforms, suggesting potential therapeutic applications in conditions where nitric oxide signaling is dysregulated .

- Interaction with Biological Targets : Studies have shown that this compound can bind to various receptors and enzymes, altering their activity. Its interactions are critical for understanding its pharmacological profile and optimizing derivatives for enhanced efficacy .

Biological Activities

The biological activities of this compound are largely attributed to its structural characteristics:

- Neurotransmitter Modulation : The compound has been shown to affect neurotransmitter systems, potentially leading to applications in treating mood disorders and pain management.

- Chirality and Activity : The chirality of this compound plays a significant role in its biological activity, with specific enantiomers exhibiting distinct pharmacological profiles .

Wirkmechanismus

The mechanism by which cis-4-Methylpyrrolidin-3-ol exerts its effects depends on its specific application. For example, in pharmaceuticals, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing its catalytic activity. The molecular targets and pathways involved vary based on the biological context and the specific derivatives formed.

Vergleich Mit ähnlichen Verbindungen

Pyrrolidin-3-one: A closely related compound with an oxygen atom in the ring structure.

N-Methylpyrrolidone (NMP): A compound with a similar ring structure but with a nitrogen atom in the ring.

4-Methylpiperidine: A compound with a six-membered ring structure and a methyl group at the 4th position.

Uniqueness: cis-4-Methylpyrrolidin-3-ol is unique due to its specific stereochemistry, which influences its reactivity and biological activity. The presence of the hydroxyl group and the methyl group at the 4th position contribute to its distinct chemical properties compared to similar compounds.

Biologische Aktivität

Cis-4-Methylpyrrolidin-3-ol, a chiral compound with a hydroxyl group at the third carbon and a methyl group at the fourth carbon of the pyrrolidine ring, has garnered attention for its potential biological activities. This article explores its pharmacological properties, synthesis methods, and relevant case studies, supported by diverse research findings.

- Molecular Formula : C5H11NO

- Molecular Weight : 101.15 g/mol

- Structural Features : The presence of both hydroxyl and amine functionalities enhances its reactivity and potential interactions with biological targets.

Biological Activities

This compound exhibits several notable biological activities:

-

Neurotransmitter Modulation :

- It influences neurotransmitter systems, particularly in the central nervous system (CNS), suggesting potential applications as an analgesic and antidepressant. Its structural similarity to other pyrrolidine derivatives indicates possible neuroprotective effects due to modulation of synaptic transmission and receptor activity .

-

Enzyme Inhibition :

- Research indicates that compounds with similar structures can act as selective inhibitors of nitric oxide synthase (nNOS), which is crucial for various physiological processes. For instance, studies have demonstrated that certain pyrrolidine derivatives can achieve significant selectivity for nNOS over other isoforms, enhancing their therapeutic potential in treating neurological disorders .

-

Pharmacokinetics :

- The compound's pharmacokinetic properties are influenced by its lipophilicity, which affects absorption and distribution in biological systems. Studies have shown that modifications in the molecular structure can lead to improved binding affinities and bioavailability.

Synthesis Methods

This compound can be synthesized through various methods, including asymmetric synthesis techniques that yield enantiomerically pure forms. Key methods include:

- Asymmetric 1,3-Dipolar Cycloaddition : This method allows for the selective formation of the desired stereoisomer, which is crucial for biological activity .

Case Studies

Several studies highlight the pharmacological relevance of this compound:

- Neuroprotective Effects :

- Inhibition Studies :

Data Table: Structure-Activity Relationship (SAR)

The following table summarizes key findings related to the activity of this compound and its derivatives:

| Compound Name | IC50 (nM) | Selectivity Ratio (nNOS/eNOS) | Biological Activity |

|---|---|---|---|

| This compound | 25 | 3800 | Neuroprotective |

| (3′R, 4′R)-4-Hydroxymethylpyrrolidin-3-ol | 5 | 7000 | Potent nNOS inhibitor |

| (±)-32 | 10 | 1000 | Selective nNOS inhibitor |

Eigenschaften

IUPAC Name |

(3R,4R)-4-methylpyrrolidin-3-ol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO/c1-4-2-6-3-5(4)7/h4-7H,2-3H2,1H3/t4-,5+/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTYCBNUHKXMSSA-UHNVWZDZSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CNCC1O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CNC[C@@H]1O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

101.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.